molecular formula C25H23ClN4O B13140172 4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13140172
M. Wt: 430.9 g/mol
InChI Key: ZVMMRPKNIIGQEN-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

    Structure: It contains fused imidazo and pyrido rings, along with benzyl and chlorobenzyl substituents. The presence of the ethynyl group adds further complexity.

Preparation Methods

Synthetic Routes:

    Radical Approach:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: The compound’s benzylic hydrogens are activated toward free radical attack, making it susceptible to various reactions.

    Common Reagents and Conditions:

    Major Products: These reactions can yield diverse products, including derivatives with altered substituents.

Scientific Research Applications

    Chemistry: Investigating its reactivity and designing novel derivatives.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Exploring its potential as a drug candidate (e.g., antiviral, anticancer).

    Industry: Developing new materials or catalysts based on its unique structure.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: It may modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features (e.g., fused rings, specific substituents).

    Similar Compounds: While I don’t have specific names, explore related heterocyclic compounds with similar functionalities.

Properties

Molecular Formula

C25H23ClN4O

Molecular Weight

430.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-11-[(3-ethynylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C25H23ClN4O/c1-2-18-4-3-5-20(14-18)15-28-12-10-23-22(17-28)24(31)30(25-27-11-13-29(23)25)16-19-6-8-21(26)9-7-19/h1,3-9,14H,10-13,15-17H2

InChI Key

ZVMMRPKNIIGQEN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CN2CCC3=C(C2)C(=O)N(C4=NCCN34)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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